molecular formula C7H3N5O5 B8578213 3,5-Dinitrobenzoyl azide

3,5-Dinitrobenzoyl azide

Cat. No. B8578213
M. Wt: 237.13 g/mol
InChI Key: ZEBAGWISRATDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04127646

Procedure details

The 3,5-dinitrobenzoyl azide thus obtained (5 g., 0.021 mol) was heated gently in 20 ml. of concentrated sulfuric acid until nitrogen evolution was complete. The resulting solution was poured over 200 ml. of ice/water and then made basic to pH 10 with concentrated aqueous ammonia solution. The solid was filtered to give 3,5-dinitroaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:12]=[C:13]([N+:15]([O-:17])=[O:16])[CH:14]=1)C(N=[N+]=[N-])=O)([O-:3])=[O:2].S(=O)(=O)(O)O.[NH3:23]>>[N+:1]([C:4]1[CH:5]=[C:6]([CH:12]=[C:13]([N+:15]([O-:17])=[O:16])[CH:14]=1)[NH2:23])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)N=[N+]=[N-])C=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated gently in 20 ml
ADDITION
Type
ADDITION
Details
The resulting solution was poured over 200 ml
FILTRATION
Type
FILTRATION
Details
The solid was filtered

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(N)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.